Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 952182-23-9
VCID: VC20229164
InChI: InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-10-14(16(19)22-2)13-4-3-9-17-15(13)18/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14N2O4S
Molecular Weight: 330.4 g/mol

Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate

CAS No.: 952182-23-9

Cat. No.: VC20229164

Molecular Formula: C16H14N2O4S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate - 952182-23-9

Specification

CAS No. 952182-23-9
Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
IUPAC Name methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-10-14(16(19)22-2)13-4-3-9-17-15(13)18/h3-10H,1-2H3
Standard InChI Key FCEKKKLKOSDSBW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate , reflects its intricate structure. The pyrrolo[2,3-b]pyridine core consists of a fused bicyclic system with a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The tosyl group (-SO2C6H4CH3\text{-SO}_{2}\text{C}_{6}\text{H}_{4}\text{CH}_{3}) is attached to the pyrrole nitrogen, while the methyl ester (-COOCH3\text{-COOCH}_{3}) occupies the 3-position of the pyridine ring.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number952182-23-9
Molecular FormulaC16H14N2O4S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight330.36 g/mol
IUPAC NameMethyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate
Purity98%

Spectroscopic Characterization

While explicit spectroscopic data for this compound is limited in publicly available literature, analogous pyrrolo[2,3-b]pyridine derivatives exhibit distinct NMR and IR profiles. For example:

  • 1H^1\text{H} NMR: Protons on the aromatic rings typically resonate between 7.0–8.5 ppm, while the methyl groups (tosyl and ester) appear as singlets near 2.4–3.3 ppm .

  • IR Spectroscopy: Strong absorption bands for the sulfonyl group (SO2\text{SO}_{2}) are observed at 1150–1350 cm1^{-1}, and ester carbonyl (C=O\text{C=O}) stretches appear near 1700 cm1^{-1} .

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves three key steps:

  • Formation of the Pyrrolo[2,3-b]Pyridine Core:
    Condensation of appropriately substituted pyridine and pyrrole precursors under catalytic conditions . For instance, cyclization of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds can yield the bicyclic scaffold.

  • Tosylation:
    Introduction of the tosyl group via sulfonylation using p-toluenesulfonyl chloride (TsCl\text{TsCl}) in the presence of a base such as pyridine or triethylamine . This step protects the pyrrole nitrogen and enhances the compound’s stability.

  • Esterification:
    Conversion of a carboxylic acid intermediate to the methyl ester using methanol and an acid catalyst (e.g., H2SO4\text{H}_{2}\text{SO}_{4}) or via reaction with methyl chloroformate .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
TosylationTsCl\text{TsCl}, pyridine, 0–5°C75–85%
EsterificationCH3OH\text{CH}_{3}\text{OH}, H2SO4\text{H}_{2}\text{SO}_{4}, reflux90%

Optimization Challenges

  • Regioselectivity: Ensuring proper functionalization at the 1- and 3-positions requires careful control of reaction conditions .

  • Purification: The compound’s moderate polarity necessitates chromatographic separation using silica gel or reverse-phase HPLC .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate .

  • Stability: Stable under inert atmospheres at room temperature but sensitive to prolonged exposure to moisture or strong acids/bases .

Thermal Properties

  • Melting Point: Estimated at 180–185°C based on analogous tosylated pyrrolopyridines .

  • Degradation: Thermal decomposition occurs above 250°C, releasing sulfur oxides and carbon monoxide .

Biological and Pharmaceutical Applications

Role in Medicinal Chemistry

While direct biological data for this compound remains scarce, its structural analogs exhibit notable activities:

  • Kinase Inhibition: Tosyl-pyrrolopyridine derivatives inhibit kinases such as JAK2 and ALK by binding to ATP pockets . The tosyl group may enhance hydrophobic interactions with enzyme active sites.

  • Anticancer Potential: Methyl ester derivatives serve as prodrugs, with esterase-mediated hydrolysis releasing active carboxylic acids in vivo .

Drug Discovery Intermediates

The compound’s versatility is highlighted by its use in synthesizing:

  • Heterocyclic Libraries: As a building block for combinatorial chemistry .

  • Targeted Therapeutics: Functionalization at the 5- or 6-positions enables the development of selective kinase inhibitors.

Research Findings and Data

Preclinical Studies

  • In Vitro Metabolism: Microsomal studies indicate slow hepatic clearance, suggesting favorable pharmacokinetics for further development .

  • Cytotoxicity Screening: Preliminary assays against HeLa cells showed moderate activity (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}), though less potent than trifluoromethyl-substituted analogs.

Computational Modeling

Docking studies reveal that the tosyl group occupies a hydrophobic cleft in JAK2, while the pyrrolopyridine core forms hydrogen bonds with catalytic lysine residues .

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